molecular formula C10H11N3O2 B1440527 (2-([6-(2-Furyl)pyridazin-3-YL]oxy)ethyl)amine CAS No. 1283108-34-8

(2-([6-(2-Furyl)pyridazin-3-YL]oxy)ethyl)amine

Cat. No.: B1440527
CAS No.: 1283108-34-8
M. Wt: 205.21 g/mol
InChI Key: STJJMGXLSJYYJN-UHFFFAOYSA-N
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Description

(2-([6-(2-Furyl)pyridazin-3-YL]oxy)ethyl)amine is a synthetic organic compound with the molecular formula C10H11N3O2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-([6-(2-Furyl)pyridazin-3-YL]oxy)ethyl)amine typically involves the reaction of 6-(2-furyl)pyridazin-3-ol with 2-chloroethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(2-([6-(2-Furyl)pyridazin-3-YL]oxy)ethyl)amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Various nucleophiles such as alkyl halides, acyl chlorides; reactions are conducted in the presence of a base like potassium carbonate or sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield oxides, reduction reactions produce reduced derivatives, and substitution reactions result in the formation of new compounds with different functional groups .

Scientific Research Applications

(2-([6-(2-Furyl)pyridazin-3-YL]oxy)ethyl)amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of (2-([6-(2-Furyl)pyridazin-3-YL]oxy)ethyl)amine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

  • (2-([6-(2-Furyl)pyridazin-3-YL]oxy)ethyl)methanamine
  • (2-([6-(2-Furyl)pyridazin-3-YL]oxy)ethyl)ethanamine
  • (2-([6-(2-Furyl)pyridazin-3-YL]oxy)ethyl)propanamine

Uniqueness

(2-([6-(2-Furyl)pyridazin-3-YL]oxy)ethyl)amine is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[6-(furan-2-yl)pyridazin-3-yl]oxyethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c11-5-7-15-10-4-3-8(12-13-10)9-2-1-6-14-9/h1-4,6H,5,7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STJJMGXLSJYYJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NN=C(C=C2)OCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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